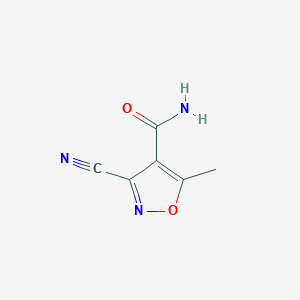
3-Cyano-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-methylisoxazole-4-carboxamide is a compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol . It belongs to the class of isoxazole derivatives, which are known for their significant biological activities and applications in medicinal chemistry . Isoxazole derivatives are commonly found in many commercially available drugs due to their diverse biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methylisoxazole-4-carboxamide typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction leads to the formation of 3,5-disubstituted isoxazoles . Another method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methylisoxazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can react with various aliphatic, aromatic, and heterocyclic amines to form isoxazole-based amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxyimoyl halides, dipolarophiles, triethylamine, and various amines . The reactions are typically carried out under mild basic conditions at ambient temperature .
Major Products
The major products formed from these reactions include 3,5-disubstituted isoxazoles and isoxazole-based amides .
Scientific Research Applications
3-Cyano-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: Isoxazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, some isoxazole-based amides have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which catalyzes the conversion of arachidonic acid into inflammatory mediators . This inhibition results in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-N-[3-(trifluoromethyl)-phenyl]isoxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness
3-Cyano-5-methylisoxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of a cyano group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-cyano-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-5(6(8)10)4(2-7)9-11-3/h1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUKBDHGWZGYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














